molecular formula C14H22ClNO B580187 rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride CAS No. 3904-24-3

rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride

Cat. No. B580187
CAS RN: 3904-24-3
M. Wt: 255.786
InChI Key: BCJZOOOZJZOOGC-UHFFFAOYSA-N
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Description

Rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine is an organic compound with the molecular formula C14H21NO . It has been used in the synthesis of rotigotine , a drug used for the treatment of Parkinson’s disease .


Molecular Structure Analysis

The molecular structure of rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine is represented by the molecular formula C14H21NO . The molecular weight of this compound is 219.32 g/mol .


Physical And Chemical Properties Analysis

Racemic rac-1,2,3,4-tetrahydro-5-methoxy-N propyl 2 naphthalenamine has a melting point range of 138 to 141 °C and a boiling point range of 285 to 288 °C at atmospheric pressure . This compound is soluble in organic solvents such as chloroform and ethanol and insoluble in water .

Scientific Research Applications

Synthesis of Rotigotine

This compound has also been used in the synthesis of rotigotine , which is a dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome .

Electrophoretic Separation of Enantiomers

The enantiomers of rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine can be separated by means of an electrophoretic method. This is significant in research as the different enantiomers can have different pharmacological effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride involves the reduction of 1,2,3,4-tetrahydro-5-methoxy-2-naphthalenone to 1,2,3,4-tetrahydro-5-methoxy-2-naphthaldehyde, followed by reductive amination with propylamine. The resulting amine is then reacted with hydrochloric acid to yield the final product.", "Starting Materials": ["1,2,3,4-tetrahydro-5-methoxy-2-naphthalenone", "propylamine", "sodium borohydride", "hydrochloric acid", "ethanol"], "Reaction": ["Step 1: 1,2,3,4-tetrahydro-5-methoxy-2-naphthalenone is dissolved in ethanol and sodium borohydride is added to the solution. The reaction mixture is stirred at room temperature for several hours until complete reduction of the ketone to the alcohol is achieved.", "Step 2: The resulting alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC).", "Step 3: To the aldehyde solution, propylamine and sodium triacetoxyborohydride are added and the reaction mixture is stirred at room temperature for several hours to yield the amine.", "Step 4: The amine is then dissolved in hydrochloric acid and the resulting solution is concentrated to yield the hydrochloride salt of rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine."] }

CAS RN

3904-24-3

Product Name

rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride

Molecular Formula

C14H22ClNO

Molecular Weight

255.786

IUPAC Name

3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c1-16-14-6-2-5-12-10-11(4-3-9-15)7-8-13(12)14;/h2,5-6,11H,3-4,7-10,15H2,1H3;1H

InChI Key

BCJZOOOZJZOOGC-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1CCC(C2)CCCN.Cl

synonyms

1,2,3,4-Tetrahydro-5-methoxy-N-propyl--2-naphthalenamine Hydrochloride;  1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthylamine Hydrochloride;  2-(n-Propylamino)-5-methoxy-1,2,3,4-tetrahydronaphthalene Hydrochloride

Origin of Product

United States

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